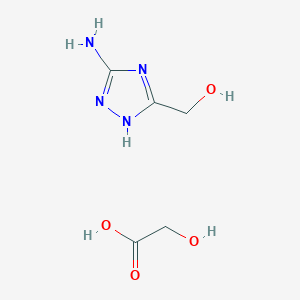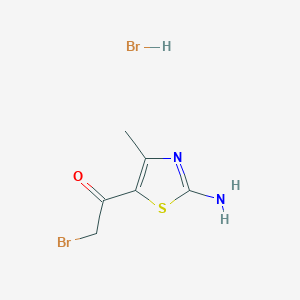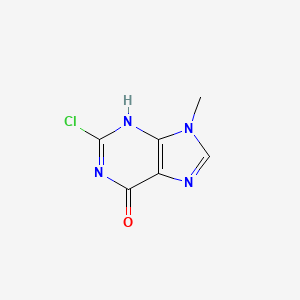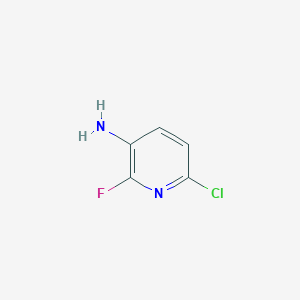![molecular formula C9H7ClS B8012911 6-(Chloromethyl)benzo[b]thiophene](/img/structure/B8012911.png)
6-(Chloromethyl)benzo[b]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Chloromethyl)benzo[b]thiophene is an organosulfur compound that belongs to the class of benzo[b]thiophenes. These compounds are characterized by a fused ring system consisting of a benzene ring and a thiophene ring. The presence of a chloromethyl group at the 6-position of the benzo[b]thiophene structure makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)benzo[b]thiophene can be achieved through several methods. One common approach involves the chloromethylation of benzo[b]thiophene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation, which then reacts with the benzo[b]thiophene to form the desired product.
Another method involves the use of aryne intermediates. In this approach, benzo[b]thiophene is reacted with alkynyl sulfides in the presence of a fluoride source such as cesium fluoride. This reaction proceeds through the formation of an aryne intermediate, which then undergoes nucleophilic attack by the alkynyl sulfide to form the chloromethylated product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chloromethylation reactions. These reactions are carried out in batch or continuous flow reactors, with careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced catalytic systems and optimized reaction parameters helps in achieving efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
6-(Chloromethyl)benzo[b]thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols. These reactions typically proceed under mild conditions using appropriate catalysts.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alcohols), catalysts (e.g., palladium, copper).
Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid).
Reduction Reactions: Reducing agents (lithium aluminum hydride).
Major Products Formed
Substitution Reactions: Substituted benzo[b]thiophenes with various functional groups.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Methylated benzo[b]thiophene derivatives.
Aplicaciones Científicas De Investigación
6-(Chloromethyl)benzo[b]thiophene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 6-(Chloromethyl)benzo[b]thiophene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the modulation of biological pathways and exert therapeutic effects.
Comparación Con Compuestos Similares
6-(Chloromethyl)benzo[b]thiophene can be compared with other benzo[b]thiophene derivatives, such as:
Benzo[b]thiophene: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
6-Methylbenzo[b]thiophene: Similar structure but with a methyl group instead of a chloromethyl group, leading to different reactivity and applications.
6-Bromomethylbenzo[b]thiophene: Contains a bromomethyl group, which can undergo similar substitution reactions but with different reactivity compared to the chloromethyl group.
The uniqueness of this compound lies in its reactivity due to the presence of the chloromethyl group, making it a versatile intermediate for various chemical transformations.
Propiedades
IUPAC Name |
6-(chloromethyl)-1-benzothiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZLYZLTKRBOND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dichloro-3H-pyrrolo[3,2-d]pyrimidine](/img/structure/B8012846.png)
![(1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B8012855.png)



![2-Bromo-7-fluorobenzo[d]thiazole](/img/structure/B8012867.png)



![4-(Chloromethyl)benzo[b]thiophene](/img/structure/B8012903.png)


